molecular formula C6H4Br2OS B1590236 3-Acetyl-2,5-dibromothiophene CAS No. 80775-39-9

3-Acetyl-2,5-dibromothiophene

Cat. No. B1590236
CAS RN: 80775-39-9
M. Wt: 283.97 g/mol
InChI Key: KHLBKIZAUJGZHY-UHFFFAOYSA-N
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Description

3-Acetyl-2,5-dibromothiophene is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 . It is a white to yellow solid and is used in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and material science.


Synthesis Analysis

The synthesis of 3-acetyl-2,5-dibromothiophene involves a two-step reaction. The first step is the condensation reaction between the appropriate carboxylic acid hydrazide and aldehydes. The obtained hydrazones are then subjected to a cyclization reaction with acetic anhydride .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2,5-dibromothiophene is represented by the InChI code 1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 .


Chemical Reactions Analysis

2,5-Dibromothiophene, a related compound, has been known to polymerize by debromination with magnesium catalyzed by nickel compounds to form poly(2,5-thienylene) . This could potentially be a reaction pathway for 3-Acetyl-2,5-dibromothiophene as well.


Physical And Chemical Properties Analysis

3-Acetyl-2,5-dibromothiophene is a white to yellow solid . It has a molecular weight of 283.97 . The compound is stored at a temperature of +4°C .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

3-Acetyl-2,5-dibromothiophene is a critical intermediate in the synthesis of novel organic compounds. For instance, it is used in the synthesis of 3-acetyl-2-aminothiophenes through modified Gewald reactions, which are valuable for producing thiophene azo dyes and other thiophene derivatives with potential applications in materials science and pharmaceuticals (Eller & Holzer, 2006). Additionally, derivatives of 2,5-dibromothiophene have been studied for their potential in polymerization reactions, highlighting their role in the development of new polymeric materials with enhanced properties (Spencer et al., 2003).

Quantum Computational and Spectroscopic Studies

Quantum computational and spectroscopic studies on bromination derivatives of thiophene, closely related to 3-Acetyl-2,5-dibromothiophene, have provided insights into their electronic structure, natural bond orbital analysis, and potential for non-linear optical (NLO) applications. These studies are foundational for understanding the electronic properties of thiophene derivatives and their potential applications in optoelectronic devices (Rahuman et al., 2020).

Material Science and Electropolymerisation

The solubility and electropolymerization behavior of thiophene derivatives, including those related to 3-Acetyl-2,5-dibromothiophene, have been extensively studied to understand their applications in the development of conducting polymers. These studies are crucial for the design of polythiophene-based materials with tailored electrical and optical properties for applications in electronic devices (Jarosz et al., 2014).

Novel Applications in Nanotechnology

Research on the functionalization of semiconductor and metal nanoparticles using thiophene derivatives demonstrates the potential of 3-Acetyl-2,5-dibromothiophene and its derivatives in nanotechnology. These compounds can serve as organic ligands for surface functionalization, offering a pathway to create novel nanomaterials with specific electronic and optical properties for use in sensors, optoelectronic devices, and catalysis (Querner et al., 2006).

properties

IUPAC Name

1-(2,5-dibromothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLBKIZAUJGZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511914
Record name 1-(2,5-Dibromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,5-dibromothiophene

CAS RN

80775-39-9
Record name 1-(2,5-Dibromothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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